molecular formula C7H14N2O3 B555923 2-Amino-5-(ethylamino)-5-oxopentanoic acid CAS No. 34271-54-0

2-Amino-5-(ethylamino)-5-oxopentanoic acid

Cat. No. B555923
CAS RN: 34271-54-0
M. Wt: 174.2 g/mol
InChI Key: DATAGRPVKZEWHA-UHFFFAOYSA-N
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Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . They serve as the building blocks of proteins, which are linear chains of amino acids. A compound like “2-Amino-5-(ethylamino)-5-oxopentanoic acid” would likely have similar properties to other amino acids.


Synthesis Analysis

The synthesis of amino acids typically involves methods such as Strecker synthesis, Gabriel synthesis, or using chiral pool amino acids as starting materials . The exact method would depend on the specific structure of the amino acid .


Molecular Structure Analysis

The molecular structure of amino acids can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, deamination, and side chain reactions . The exact reactions would depend on the specific structure of the amino acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can be determined using various analytical techniques. These might include determining the melting point, solubility, pKa values, and absorption spectra .

Scientific Research Applications

  • Precursor in Biosynthesis of Biologically Active Porphyrins : 5-Amino-4-oxopentanoic acid, a closely related compound, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme. These systems play a central role in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Electrosynthesis Applications : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride has been studied, highlighting the importance of various factors such as cathode material, temperature, and solvent in the yield and quality of the product (Konarev, Lukyanets & Negrimovskii, 2007).

  • Use in HIV-Protease Assays : Derivatives of 2-Amino-5-(ethylamino)-5-oxopentanoic acid have been used in the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti & Reymond, 2002).

  • Synthesis Methods : Various methods have been developed for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride, one of them involving esterification and bromination of levulinic acid (Yuan, 2006).

  • Constituents in Pineapple Fruit : Compounds similar to 2-Amino-5-(ethylamino)-5-oxopentanoic acid have been identified in pineapple fruits. These compounds have shown inhibitory activities against tyrosinase and may contribute to the anti-browning effect of pineapple juice (Zheng et al., 2010).

  • Use in Synthesizing α-Ketoamide Derivatives : The compound has applications in synthesizing α-ketoamide derivatives, which have potential in various biochemical applications (El‐Faham, Al Marhoon, Abdel-Megeed & Albericio, 2013).

Safety And Hazards

The safety and hazards associated with an amino acid would depend on its specific structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .

Future Directions

The future directions in the study of amino acids could involve exploring their roles in disease, developing new synthesis methods, or studying their behavior in complex biological systems .

properties

IUPAC Name

2-amino-5-(ethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATAGRPVKZEWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863098
Record name N-Ethylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(ethylamino)-5-oxopentanoic acid

CAS RN

3081-61-6
Record name 3081-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Williams, J Kellett, PD Roach, A McKune, D Mellor… - Beverages, 2016 - mdpi.com
Tea has been consumed for thousands of years and is an integral part of people’s daily routine, as an everyday drink and a therapeutic aid for health promotion. Consumption of tea has …
Number of citations: 56 www.mdpi.com
M Daglia, R Antiochia, AP Sobolev… - Food Research …, 2014 - Elsevier
The chemical composition of tea beverage is very complex and not yet completely elucidated. Many factors contribute to the chemical complexity of tea, from plant growth conditions (soil…
Number of citations: 53 www.sciencedirect.com
J Williams, D Sergi, AJ McKune… - Phytotherapy …, 2019 - Wiley Online Library
l‐Theanine (l‐THE) is a nonproteinogenic amino acid derived from green tea ( Camellia sinensis ), which exhibits strong antioxidant‐like properties and contributes to the favourable …
Number of citations: 53 onlinelibrary.wiley.com
BY Ruiz - 2021 - search.proquest.com
Proteins are important macromolecules that carry out most biological functions and are enabled to do so by the diverse chemistries of the twenty amino acids. Changes in the amino …
Number of citations: 2 search.proquest.com
T Kuenzl - 2017 - research-collection.ethz.ch
An overarching goal of synthetic biology is to expand or modify basic properties of an organism by incorporating foreign chemical substances, so-called xenobiotics, into cellular …
Number of citations: 3 www.research-collection.ethz.ch
F Sebih, S Bellahouel, M Rolland, A Derdour… - Tetrahedron …, 2014 - Elsevier
Considering the biological activity of l-theanine as a potent agonist of NMDA receptors, impacting on glutamatergic synapse activity, we have developed an asymmetric synthesis of new …
Number of citations: 1 www.sciencedirect.com

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